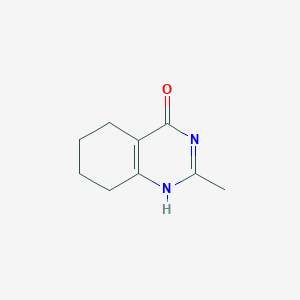
2-メチル-5,6,7,8-テトラヒドロキナゾリン-4-オール
説明
“2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol” is a chemical compound with the CAS Number: 19178-21-3. It has a molecular weight of 164.21 and its IUPAC name is 2-methyl-5,6,7,8-tetrahydro-4-quinazolinol .
Synthesis Analysis
The synthesis of derivatives of 5,6,7,8-tetrahydroquinazolines has been demonstrated using α-aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c1-6-10-8-5-3-2-4-7 (8)9 (12)11-6/h2-5H2,1H3, (H,10,11,12) and the InChI key is POZNQGBUFZFKPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere .科学的研究の応用
抗腫瘍活性
2-メチル-5,6,7,8-テトラヒドロキナゾリン-4-オールは、さまざまなヒト腫瘍細胞株に対するインビトロでの抗増殖活性を評価されており、抗腫瘍剤としての可能性を示しています .
抗酸化特性
この化合物は、酸化ストレス関連疾患の予防に役立つ可能性のある抗酸化特性も備えている可能性があります .
抗がん用途
抗腫瘍活性と同様に、この化合物は、特にがん細胞との標的相互作用のためのエナンチオピュア形態の合成において、抗がん用途で有望であることが示されています .
抗菌および抗真菌用途
この化合物の構造は、細菌および真菌感染症に対して効果的である可能性を示唆しています .
抗けいれん効果
2-メチル-5,6,7,8-テトラヒドロキナゾリン-4-オールは、抗けいれん薬として使用される可能性があります .
降圧薬開発
作用機序
The exact mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it is believed to modulate the activity of ion channels, such as potassium channels.
Biochemical and Physiological Effects
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol has been studied for its potential biochemical and physiological effects. In terms of biochemical effects, 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In terms of physiological effects, 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol has been studied for its potential to modulate the activity of ion channels, such as potassium channels.
実験室実験の利点と制限
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol has several advantages and limitations for use in lab experiments. One advantage is its low cost and availability. Additionally, 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a relatively stable compound, making it suitable for a variety of experiments. However, one limitation of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is that it has not been extensively studied, making it difficult to predict its effects. Additionally, 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a synthetic compound, meaning that it may not be suitable for use in experiments involving living organisms.
将来の方向性
The potential applications of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol are still being explored. Possible future directions include further research into its biochemical and physiological effects, as well as its potential use in drug development. Additionally, further research into its mechanism of action and potential toxicity could lead to new uses for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol in scientific research. Additionally, further research into its potential use in biochemistry and physiology could lead to new discoveries in these fields. Finally, further research into its potential use in drug development could lead to new treatments for a variety of diseases.
合成法
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol can be synthesized through a variety of methods. The most common method is the reaction of 2-methyl-5,6,7,8-tetrahydroquinazoline (2-Methyl-5,6,7,8-tetrahydroquinazolin-4-olH) with an alkyl halide, such as bromoethane. This reaction produces 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol and 2-bromoethanol as the byproducts. Other methods of synthesis include the reaction of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-olH with an alkyl amine, such as ethylamine, and the reaction of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-olH with an alkyl sulfoxide, such as dimethyl sulfoxide.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZNQGBUFZFKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172708 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19178-21-3 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19178-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)



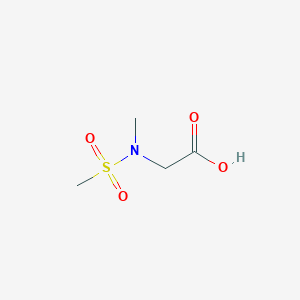
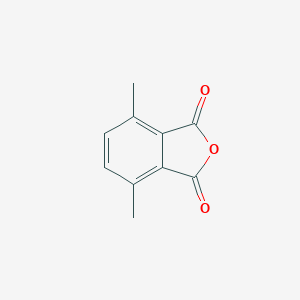

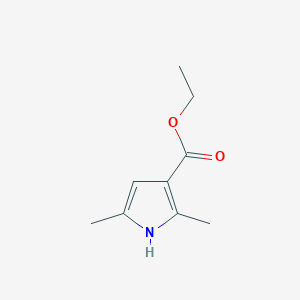
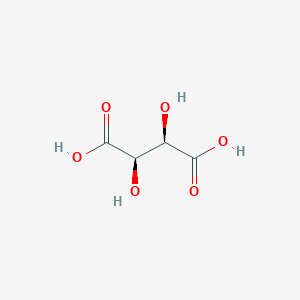
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
